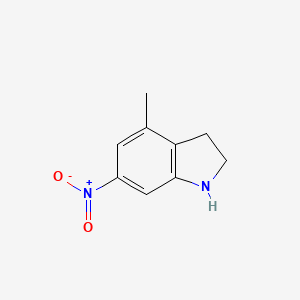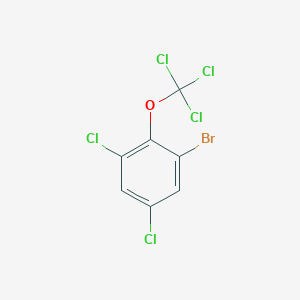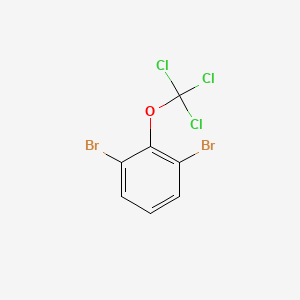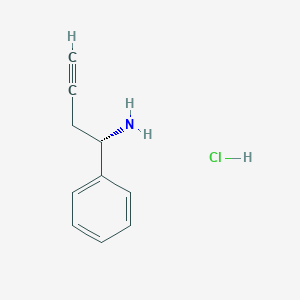![molecular formula C8H5Cl2N3O2 B1403968 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260666-52-1](/img/structure/B1403968.png)
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Übersicht
Beschreibung
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, abbreviated as MDCPC, is a synthetic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of around 100°C. MDCPC is a versatile molecule that can be used in a range of experiments and is a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Novel pyrrolo[2,3-d]pyrimidine-based analogues have been designed and synthesized for their potential to inhibit the α-amylase enzyme, which is a target for diabetes treatment. Compounds derived from this chemical structure have shown excellent antidiabetic action with promising IC50 values .
Biochemical Research
As a biochemical reagent, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is utilized in life science research as a biological material or organic compound. It serves as a fundamental building block in various biochemical studies .
Pharmaceutical Manufacturing
This compound is used in the synthesis of Tofacitinib citrate, a medication used to treat certain autoimmune conditions. The synthesis process involves α-alkylation and cyclization reactions to obtain the desired pyrimidine derivatives .
Anticancer Research
Pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms have been synthesized using microwave techniques. These derivatives are studied for their potential anticancer properties through molecular docking and structure-activity relationship (SAR) analysis .
Anti-Breast-Cancer Activity
Derivatives of pyrrolo[2,3-d]pyrimidine have been evaluated for their activity against breast cancer. They are particularly studied in combination with endocrine therapy to improve patient outcomes in estrogen receptor-positive advanced breast cancer cases .
Anti-Inflammatory Effects
Research has been conducted on pyrazolo[4,3-d]pyrimidine analogs derived from pyrrolo[2,3-d]pyrimidine for their anti-inflammatory effects in cellular models. Structure-activity relationship investigations have provided insights into enhancing these effects .
Each of these fields represents a unique application of the compound in scientific research, demonstrating its versatility and importance in advancing medical and biochemical knowledge.
Design and synthesis of pyrrolo[2,3-d]pyrimidine linked hybrids as α-amylase inhibitors Chemsrc: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine ChemicalBook: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Design, synthesis, in vitro anticancer, molecular docking and SAR study Design, synthesis, and anti-breast-cancer activity evaluation Research developments in the syntheses, anti-inflammatory activities
Eigenschaften
IUPAC Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMMTTBFLHJEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)






![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)
